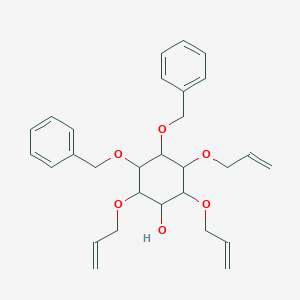![molecular formula C22H23ClN2O3 B281895 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one, also known as WAY-100635, is a selective serotonin receptor antagonist. It is a potent and highly specific antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes.
Wirkmechanismus
7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one acts as a competitive antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. The 5-HT1A receptor is involved in the regulation of serotonin release and synthesis, as well as the modulation of other neurotransmitter systems. By blocking the 5-HT1A receptor, 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one inhibits the effects of serotonin on various physiological processes, leading to changes in mood, anxiety, and other behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one are primarily related to its antagonistic effects on the serotonin 5-HT1A receptor. Studies have shown that 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one can modulate the release and synthesis of serotonin, as well as the activity of other neurotransmitter systems that are regulated by the 5-HT1A receptor. 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has also been shown to affect various physiological processes, such as blood pressure regulation, body temperature, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one in lab experiments is its high selectivity and specificity for the serotonin 5-HT1A receptor. This allows researchers to study the effects of serotonin on specific physiological processes, without interference from other neurotransmitter systems. However, one limitation of using 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one is its relatively short half-life, which can make it difficult to study long-term effects of serotonin on behavior and physiology.
Zukünftige Richtungen
There are several future directions for research on 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one. One area of interest is the role of the serotonin 5-HT1A receptor in the pathophysiology of various psychiatric disorders, such as depression, anxiety disorders, and schizophrenia. Another area of interest is the development of new drugs that target the serotonin 5-HT1A receptor, either as agonists or antagonists, for the treatment of these disorders. Additionally, further research is needed to better understand the long-term effects of serotonin on behavior and physiology, and how these effects may be modulated by the serotonin 5-HT1A receptor.
Synthesemethoden
The synthesis of 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one involves several steps, starting with the reaction of 4-methyl-2H-chromen-2-one with 2-bromoethanol to form 7-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one. This intermediate is then reacted with 4-(3-chlorophenyl)piperazine in the presence of potassium carbonate to form 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one (7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one).
Wissenschaftliche Forschungsanwendungen
7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one is widely used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological processes. It has been used to investigate the effects of serotonin on mood, anxiety, and stress, as well as its role in the regulation of appetite, sleep, and sexual behavior. 7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has also been used to study the involvement of the serotonin 5-HT1A receptor in the pathophysiology of various psychiatric disorders, such as depression, anxiety disorders, and schizophrenia.
Eigenschaften
Molekularformel |
C22H23ClN2O3 |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
7-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C22H23ClN2O3/c1-16-13-22(26)28-21-15-19(5-6-20(16)21)27-12-11-24-7-9-25(10-8-24)18-4-2-3-17(23)14-18/h2-6,13-15H,7-12H2,1H3 |
InChI-Schlüssel |
JHWVDJLAMREBHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)

![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)

![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)


![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)